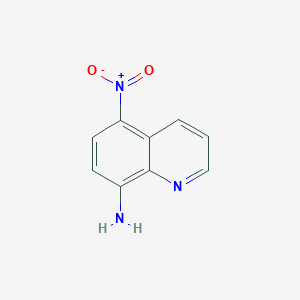

5-Nitroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYRVNFQSPOLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312992 | |

| Record name | 5-Nitro-8-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42606-38-2 | |

| Record name | 5-Nitro-8-aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42606-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-8-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Nitroquinolin 8 Amine and Its Analogues

Direct Synthetic Routes to 5-Nitroquinolin-8-amine

Direct synthetic routes to 5-nitroquinolin-8-amine often involve the strategic introduction of the nitro and amino functionalities onto a pre-existing quinoline (B57606) core. These methods can be broadly categorized into electrophilic and nucleophilic substitution reactions, reduction of dinitro precursors, and modern palladium-catalyzed approaches.

Electrophilic and Nucleophilic Substitution Strategies on Quinoline Precursors

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Substitution:

Electrophilic substitution reactions on the quinoline ring, such as nitration, primarily occur on the benzene (B151609) ring portion of the molecule. scribd.com The nitration of quinoline itself using a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pk The subsequent amination of 5-nitroquinoline would then be required to produce the target compound. However, direct amination of an unactivated quinoline ring is challenging.

A more direct approach involves the nitration of an 8-aminoquinoline (B160924) derivative. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Research has shown that the nitration of 8-aminoquinoline amides can be achieved with high regioselectivity. For instance, using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both a promoter and the nitro source allows for the efficient and regioselective C5-H nitration of 8-aminoquinoline amides. acs.org This method provides a direct route to N-(5-nitroquinolin-8-yl) amides, which can then be hydrolyzed to yield 5-nitroquinolin-8-amine.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a viable strategy, particularly when the ring is activated by electron-withdrawing groups like a nitro group. The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful tool for the direct amination of nitroaromatic compounds. nih.gov In the context of nitroquinolines, the nitro group activates the aromatic ring for nucleophilic attack. nih.gov Studies have shown that nitroquinolines can undergo amination via VNS with reagents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. researchgate.netresearchgate.net For 8-nitroquinoline, the substitution occurs at the para position (C5), directly leading to a derivative of 5-amino-8-nitroquinoline. researchgate.net

Reduction of Nitroquinoline Intermediates to the Amine Functionality

A common strategy for the synthesis of aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. In the context of 5-nitroquinolin-8-amine, this would typically involve the selective reduction of one nitro group in a dinitroquinoline intermediate, such as 5,8-dinitroquinoline.

The chemoselective reduction of a nitro group in the presence of another can be challenging but is achievable under specific reaction conditions. For example, the selective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline has been accomplished using sodium sulfide (B99878) (Na₂S) in a mixture of water and DMSO, or through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. osi.lv While this example pertains to a hydroxyquinoline, similar principles can be applied to other dinitroquinoline systems. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity. Common reducing agents for nitro groups include tin(II) chloride (SnCl₂), iron in acidic medium, and catalytic hydrogenation. smolecule.commdpi.com The reduction of 4-alkylamino-5-nitroquinolines to their corresponding amines has been reported as the major stable product under both radiolytic and metabolic reduction conditions. nih.gov

Palladium-Catalyzed Approaches in C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing efficient and versatile methods for the synthesis of arylamines. mit.edu These methods can be applied to the synthesis of 5-nitroquinolin-8-amine by coupling an appropriate quinoline precursor with an amine source.

For instance, a palladium catalyst system, often in conjunction with a suitable phosphine (B1218219) ligand, can be used to couple an aryl halide (e.g., 8-bromo-5-nitroquinoline) with an amine or an ammonia (B1221849) equivalent. mit.edu The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates, including those with functional groups that might otherwise interfere with the reaction. mit.edu

Furthermore, palladium-catalyzed C-H amination reactions have emerged as a powerful tool for the direct introduction of an amino group onto an aromatic ring. While specific examples for the direct C8-amination of 5-nitroquinoline are not prevalent, the palladium-catalyzed picolinamide-directed C8–H amination of 1-naphthylamine (B1663977) derivatives has been demonstrated, suggesting the potential for similar strategies to be developed for quinoline systems. mdpi.comresearchgate.net

Multi-Step Conversions and Functional Group Interconversions Leading to 5-Nitroquinolin-8-amine

Multi-step synthetic sequences offer greater flexibility in the construction of complex molecules like 5-nitroquinolin-8-amine, allowing for the strategic introduction and manipulation of functional groups.

Sequential Functionalization of Quinoline Rings

A common multi-step approach involves the sequential introduction of the nitro and amino groups onto the quinoline ring. This often begins with the synthesis of a substituted quinoline precursor, followed by a series of functional group transformations.

A well-established method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. scribd.comuop.edu.pk Starting with an appropriately substituted aniline, one can construct a quinoline ring with desired functionalities. For example, using m-toluidine (B57737) in a Skraup synthesis yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com This mixture can then be subjected to nitration.

Following the initial synthesis of a substituted quinoline, sequential functionalization can be carried out. For instance, a bromoquinoline derivative can be synthesized and then subjected to palladium-catalyzed coupling reactions to introduce various substituents. rsc.orgrsc.org A one-pot, two-step palladium-catalyzed Suzuki–Miyaura cross-coupling/direct C–H arylation sequence has been developed starting from 8-bromo-5-nitroquinoline (B144396), demonstrating the feasibility of sequential functionalization on the quinoline core. rsc.org

Selective Amination and Nitration Protocols

The success of a multi-step synthesis of 5-nitroquinolin-8-amine often hinges on the ability to perform selective amination and nitration reactions.

Selective Nitration:

The position of nitration on the quinoline ring is influenced by the existing substituents. For instance, the nitration of 7-methylquinoline selectively produces 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com Similarly, the direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative. nih.gov The directing effects of substituents are crucial for achieving the desired regioselectivity. In the case of 8-aminoquinoline amides, the amide directing group facilitates the selective nitration at the C5 position. acs.org Furthermore, the use of specific catalysts can influence the outcome of the nitration. For example, using CuCl₂·2H₂O as a catalyst can lead to the bis-nitration of 8-aminoquinoline amides to give 5,7-dinitro-8-aminoquinoline amides. acs.org

Selective Amination:

Selective amination can be achieved through various methods. The Chichibabin amination reaction, which involves the reaction of a heterocyclic compound with an alkali-metal amide, can be used to introduce an amino group at the C2 or C4 position of the quinoline ring. researchgate.net However, for amination at the C8 position, other strategies are typically employed.

The vicarious nucleophilic substitution (VNS) of hydrogen offers a regioselective method for amination. The amination of 3-, 5-, 6-, 7-, and 8-nitroquinoline with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of potassium tert-butoxide has been shown to occur regioselectively at the ortho or para positions relative to the nitro group. researchgate.netresearchgate.net For 8-nitroquinoline, this would lead to amination at the C7 and potentially the C5 position.

Another approach involves the reduction of a nitro group to an amine, as discussed in section 2.1.2. The selective reduction of one of two nitro groups in a dinitroquinoline is a key transformation in many synthetic routes.

Green Chemistry Principles in 5-Nitroquinolin-8-amine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic protocols for 5-Nitroquinolin-8-amine and its analogues that align with the principles of green chemistry. These advanced methodologies prioritize the reduction of hazardous waste, minimize energy consumption, and improve atom economy by designing more efficient and environmentally benign reaction pathways. Key areas of progress include the implementation of solvent-free reaction conditions and the development of highly atom-economic transformations.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are notorious for their harsh conditions, often requiring strong acids, high temperatures, and the use of hazardous oxidizing agents and solvents, leading to significant waste and low energy efficiency. nih.govijfans.orgnih.gov Modern approaches seek to mitigate these environmental drawbacks through innovative techniques like microwave-assisted synthesis and mechanochemistry, which can be performed under solvent-free or environmentally benign conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced by-product formation compared to conventional heating. tandfonline.com An improved, green-modified Skraup reaction has been developed using microwave irradiation in water, a benign solvent, with glycerol, an inexpensive and abundant byproduct of the biodiesel industry. tandfonline.com This method provides a much greener alternative to the classical approach that relies on concentrated sulfuric acid. For instance, the microwave-assisted reaction of various aniline derivatives with glycerol in water can produce substituted quinolines in 10-66% yields within just 15 minutes. tandfonline.com

A notable example relevant to the synthesis of analogues is the microwave-assisted reaction of arylhydrazines with 3-arylidene-2,3-dihydro-8-nitro-4-quinolones in ethanol. This method produces 8-nitroquinoline derivatives in good yields within 7-10 minutes at 80°C, demonstrating the efficiency of microwave heating for these transformations.

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Method | Reactants | Conditions | Reaction Time | Yield | Source(s) |

| Conventional Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | High Temperature (>200°C) | Several hours | Low to Moderate | nih.gov |

| Microwave-Assisted Skraup | Substituted Anilines, Glycerol, H₂O | Microwave (200°C) | ~15 min | 10-66% | tandfonline.com |

| Microwave-Assisted Analogue Synthesis | Arylhydrazine, 3-arylidene-2,3-dihydro-8-nitro-4-quinolone | Microwave (80°C, 110 W), Ethanol | 7-10 min | Good |

Solvent-Free Catalysis and Mechanochemistry: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis of quinolines has been achieved using recyclable solid catalysts. One such method is a modified Döebner-von Miller reaction catalyzed by recyclable Ag(I)-exchanged Montmorillonite K10 clay under solvent-free conditions, affording good to excellent yields. clockss.org This approach not only avoids hazardous solvents but also allows for the easy recovery and reuse of the catalyst, making the process more sustainable. clockss.org

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, offers another powerful solvent-free alternative. nih.gov This technique can significantly enhance reaction rates and yields compared to solution-based methods. nih.gov For example, the reduction of a nitroquinoline analogue, 6-nitroquinoline-8-carboxylic acid, to its corresponding amine has been achieved with 90% conversion using solvent-free ball milling, highlighting the potential of mechanochemistry for key transformations in the synthesis of 5-Nitroquinolin-8-amine.

Atom-Economic Synthetic Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. acs.org Traditional syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the formation of unwanted by-products. ijpsjournal.comscispace.com In contrast, modern catalytic methods, including C-H activation and photocatalysis, offer highly atom-economic routes to quinoline derivatives.

Catalytic C-H Activation and Amination: Direct C-H functionalization has emerged as a powerful strategy for constructing molecular complexity in a more step- and atom-economical fashion, as it avoids the need for pre-functionalized substrates. acs.org For the synthesis of 5-Nitroquinolin-8-amine analogues, the direct nitration or amination of the quinoline core is a highly desirable and atom-economic approach.

A significant advancement is the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides. This method uses a copper catalyst and a simple nitro source at room temperature to selectively install a nitro group at the C5 position. The resulting N-(5-nitroquinolin-8-yl)benzamide can be obtained in high yield (e.g., 82%) and subsequently hydrolyzed to afford the 5-nitro-8-aminoquinoline core. This process is mild, green, and provides a practical route to the target structure.

Another atom-economic approach involves the dehydrogenative coupling of anilines with alcohols or ketones, catalyzed by transition metals like nickel. These reactions form the quinoline ring system while generating only hydrogen gas and water as by-products, maximizing the incorporation of atoms from the starting materials into the product. acs.org

Photocatalysis and Multi-Component Reactions (MCRs): Visible-light photocatalysis provides a green and efficient pathway for synthesizing quinolines with high atom economy. nih.govrsc.orgresearchgate.netconicet.gov.arresearchgate.net These methods often operate at ambient temperature, use low catalyst loadings, and avoid stoichiometric chemical oxidants or reductants, instead using light as a clean energy source. rsc.orgresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are inherently atom-economical. A niobium pentachloride-catalyzed MCR between anilines (e.g., p-nitroaniline), aldehydes, and alkynes provides a direct route to polysubstituted nitroquinolines. researchgate.netunesp.br The resulting nitroquinolines can then be reduced to the corresponding aminoquinolines, offering an efficient two-step sequence to complex analogues from simple starting materials. researchgate.netunesp.br These advanced catalytic and photocatalytic methods represent a significant improvement over classical syntheses, which are often characterized by low atom economy, harsh conditions, and the generation of substantial waste. ijfans.orgnih.gov

Table 2: Atom Economy in Quinoline Synthesis Approaches

| Synthesis Type | Key Features | Atom Economy | By-products | Source(s) |

| Classical (Skraup, Doebner-von Miller) | Harsh acids, strong oxidants, high temperatures | Poor | Significant waste, tar, oxidized by-products | nih.govijfans.org |

| Catalytic Dehydrogenative Coupling | Transition-metal catalyst (e.g., Ni(II)) | High | H₂, H₂O | acs.org |

| Visible-Light Photocatalysis | Light-mediated, mild conditions, low catalyst loading | High | Minimal, avoids stoichiometric reagents | nih.govrsc.orgresearchgate.net |

| Multi-Component Reaction (MCR) | One-pot synthesis from ≥3 starting materials | High | Minimal, incorporates most atoms into product | researchgate.netunesp.br |

Theoretical and Computational Investigations of 5 Nitroquinolin 8 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these characteristics.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions.

In an MEP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For 5-Nitroquinolin-8-amine, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making it a strong electrophilic site. The amino group, being electron-donating, would contribute to a region of higher electron density, although the nitrogen lone pair's availability might be influenced by its interaction with the quinoline (B57606) ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 5-Nitroquinolin-8-amine, a key area of conformational flexibility would be the rotation of the nitro group relative to the plane of the quinoline ring and the orientation of the amino group.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamics of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule behaves in different environments (e.g., in a solvent). This information is critical for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Signatures (Theoretical Basis)

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation of the theoretical model.

UV-Visible Electronic Absorption and Emission Spectra Prediction

Theoretical predictions of the electronic absorption and emission spectra of 5-Nitroquinolin-8-amine are conducted using time-dependent density functional theory (TD-DFT). researchgate.net This computational approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensity of electronic transitions. researchgate.net

Studies on similar quinoline derivatives, such as 6-aminoquinoline (B144246) (6AQ), have utilized TD-DFT coupled with the Polarizable Continuum Model (PCM) to simulate the effects of different solvents on the electronic spectra. researchgate.netcncb.ac.cn For 6AQ, computed absorption maxima were observed between 327 nm and 340 nm, attributed to π → π* transitions. researchgate.netresearchgate.net The emission maxima for 6AQ were predicted to be in the range of 389 nm to 407 nm, corresponding to the S₁ → S₀ transition. researchgate.net

For 8-hydroxy-5-nitroquinoline, a structurally related compound, TD-DFT has also been employed to measure HOMO and LUMO energies, which are crucial for understanding its electronic properties. researchgate.net The investigation of various quinoline derivatives, including nitro and amino substituted compounds, has shown that their absorption spectra typically fall within the range of 280 nm to 510 nm. researchgate.net The presence of both a nitro group (electron-withdrawing) and an amino group (electron-donating) in 5-Nitroquinolin-8-amine is expected to lead to significant intramolecular charge transfer (ICT) character in its electronic transitions. cncb.ac.cnresearchgate.net

The predicted UV-Visible spectral data for 5-Nitroquinolin-8-amine, based on calculations for analogous compounds, would likely show absorption bands in the visible region due to the extended conjugation and the push-pull nature of the substituents.

Table 1: Predicted UV-Visible Spectral Data for a Related Quinoline Derivative (6-aminoquinoline)

| Property | Predicted Range (nm) | Transition |

|---|---|---|

| Absorption Maxima (λ_abs) | 327 - 340 | π → π* |

| Emission Maxima (λ_em) | 389 - 407 | S₁ → S₀ |

Data derived from computational studies on 6-aminoquinoline. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for 5-Nitroquinolin-8-amine are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netimist.ma This method, often employed within the framework of Density Functional Theory (DFT), has proven reliable for predicting the NMR spectra of various organic molecules, including quinoline derivatives. imist.marsc.org

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. imist.ma The theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, commonly tetramethylsilane (B1202638) (TMS). conicet.gov.ar

For instance, in the study of 8-hydroxy-5-nitroquinoline, the GIAO method was used to calculate both ¹H and ¹³C NMR chemical shifts, and the results were compared with experimental data. researchgate.net Similarly, computational studies on other quinoline derivatives have successfully correlated theoretical GIAO calculations with experimental NMR spectra. researchgate.netnih.gov The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. imist.maconicet.gov.ar For example, the B3LYP functional with the 6-311++G(d,p) basis set is a commonly used combination for such calculations. rsc.org

The predicted chemical shifts for 5-Nitroquinolin-8-amine would be influenced by the electronic environment of each proton and carbon atom. The electron-withdrawing nitro group is expected to cause downfield shifts (higher ppm values) for nearby nuclei, while the electron-donating amino group would likely cause upfield shifts (lower ppm values). Analysis of the ¹H and ¹³C chemical shifts in related nitro- and amino-quinolines confirms these trends. nih.gov

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Quinoline Derivative

| Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 150.1 | 149.5 |

| C3 | 122.5 | 121.8 |

| C4 | 136.8 | 135.9 |

| C5 | 128.9 | 128.5 |

| C6 | 122.0 | 121.3 |

| C7 | 130.2 | 129.7 |

| C8 | 115.4 | 114.9 |

| C9 | 148.3 | 147.8 |

| C10 | 125.6 | 125.1 |

Note: This table is a hypothetical example based on typical accuracies of GIAO calculations for similar heterocyclic systems.

Quantum Chemical Descriptors and Reactivity Indices

Fukui Functions and Local Reactivity Analysis

Fukui functions are essential quantum chemical descriptors used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netmdpi.com These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. mdpi.com

f(r)⁺ : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species). It is associated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

f(r)⁻ : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species). It is related to the distribution of the Highest Occupied Molecular Orbital (HOMO). mdpi.com

f(r)⁰ : Predicts the reactivity towards a radical attack.

For quinoline derivatives, Fukui functions have been used to determine chemical reactivity. researchgate.net In the case of 5-Nitroquinolin-8-amine, the presence of the electron-withdrawing nitro group and the electron-donating amino group will significantly influence the local reactivity. The nitrogen atoms of the nitro group and the carbon atoms attached to it are expected to be susceptible to nucleophilic attack, while the amino group and certain carbon atoms in the quinoline ring will likely be prone to electrophilic attack.

Computational studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have utilized Fukui functions to analyze their chemical reactivity. researchgate.net The analysis helps in understanding the regioselectivity of various chemical reactions. researchgate.net

Table 3: Hypothetical Fukui Function Indices for Selected Atoms in 5-Nitroquinolin-8-amine

| Atom | f(r)⁺ (for Nucleophilic Attack) | f(r)⁻ (for Electrophilic Attack) |

|---|---|---|

| N (amino) | Low | High |

| C5 | High | Low |

| C7 | Low | High |

| N (nitro) | High | Low |

Note: This is a qualitative prediction. Actual values would be obtained from DFT calculations.

Natural Bonding Orbital (NBO) Analysis for Delocalization

Natural Bonding Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewikipedia.org

The key aspect of NBO analysis is the examination of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. uni-muenchen.de The stabilization energy E(2) associated with this delocalization is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. uni-muenchen.de

Studies on similar molecules, such as 8-hydroxy-5-nitroquinoline and 6-aminoquinoline, have employed NBO analysis to understand the intramolecular charge transfer and the stability arising from hyperconjugative interactions. cncb.ac.cnresearchgate.net The results of such analyses often correlate with other properties, such as the molecule's nonlinear optical response. researchgate.net

Table 4: Significant Donor-Acceptor Interactions and Stabilization Energies (E(2)) from a Hypothetical NBO Analysis of 5-Nitroquinolin-8-amine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N of NH₂) | π* (C-C in quinoline ring) | High |

| π (C=C in quinoline ring) | π* (N-O in NO₂) | Moderate |

| LP (O of NO₂) | σ* (N-C in quinoline ring) | Low |

Note: LP denotes a lone pair. The E(2) values are qualitative representations.

Nonlinear Optical (NLO) Property Prediction

Theoretical calculations are a powerful tool for predicting the nonlinear optical (NLO) properties of molecules. rsc.orgdntb.gov.ua For 5-Nitroquinolin-8-amine, the NLO properties, particularly the first-order hyperpolarizability (β), can be computed using quantum chemical methods like DFT. researchgate.netrsc.org The presence of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) at opposite ends of a conjugated π-system is a classic design motif for molecules with significant NLO activity. cncb.ac.cn

The calculation of NLO properties involves determining the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These calculations are often performed using the same level of theory as the geometry optimization, for example, B3LYP/6-311++G(d,p). rsc.org

Computational studies on related quinoline derivatives have shown that they can exhibit significant NLO behavior. For example, the calculated first hyperpolarizability of 8-hydroxy-5-nitroquinoline derivatives indicated their potential as NLO materials. researchgate.net Similarly, investigations into 6-aminoquinoline have suggested it as a desirable molecule for NLO applications. cncb.ac.cnresearchgate.net The predicted NLO response of 5-Nitroquinolin-8-amine is expected to be substantial due to the strong push-pull electronic character across the quinoline scaffold. The total first hyperpolarizability (β_tot) is a key parameter, and its value is often compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net

Table 5: Calculated Nonlinear Optical Properties for a Hypothetical Push-Pull Quinoline System

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | > 5.0 |

| Linear Polarizability (α) (esu) | ~ 20 x 10⁻²⁴ |

| First Hyperpolarizability (β_tot) (esu) | > 200 x 10⁻³⁰ |

Note: These are representative values based on calculations for similar organic NLO chromophores.

Mechanistic Elucidation of Reactions Involving 5 Nitroquinolin 8 Amine

Investigation of Reaction Pathways for Functionalization

The functionalization of the 5-nitroquinolin-8-amine scaffold can be achieved through various reaction pathways, leveraging the electronic properties of the nitro and amino groups. The 8-aminoquinoline (B160924) moiety is a well-established bidentate directing group in transition-metal-catalyzed C–H bond activation, facilitating regioselective functionalization. This directing ability allows for the introduction of a range of substituents at specific positions of the quinoline (B57606) core.

Common functionalization reactions include:

C-H Functionalization: The amino group at the C-8 position can direct transition metals like palladium, copper, and cobalt to selectively activate and functionalize C-H bonds, particularly at the C-5 and C-7 positions. acs.orgacs.org For instance, cobalt-catalyzed C-H nitration of 8-aminoquinoline derivatives has been demonstrated, operating through a Single Electron Transfer (SET) mechanism. acs.org Similarly, copper-catalyzed C5-sulfenylation and C5,C7-disulfenylation of unprotected 8-aminoquinolines have been achieved, with selectivity controlled by reaction time and solvent. researchgate.net

Nitration: Direct nitration of 8-aminoquinoline amides can be regioselectively controlled. Using Fe(NO₃)₃·9H₂O as both a promoter and nitro source leads to mononitration at the C-5 position. researchgate.net Conversely, employing CuCl₂·2H₂O as a catalyst can promote bis-nitration at the C-5 and C-7 positions. researchgate.net Visible-light-driven photoredox catalysis has also emerged as a mild method for C5-H nitration. kuleuven.be

Amination: Besides VNS, direct amination can occur through other mechanisms. For example, the oxidative SNH alkylamination of 5-nitroquinoline (B147367) N-oxides with primary or secondary amines in the presence of potassium ferricyanide (B76249) yields 2-alkylaminoquinoline derivatives. researchgate.net

The initial synthesis of 8-aminoquinoline derivatives often involves the nitration of quinoline to yield a mixture of 5-nitro and 8-nitroquinolines, followed by separation and subsequent reduction of the nitro group. dntb.gov.ua Functionalization can therefore occur on the nitroquinoline precursor before the final reduction step.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Mechanisms

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The nitro group strongly activates the quinoline ring towards nucleophilic attack, primarily at the positions ortho and para to it. sci-hub.senih.gov

The generally accepted mechanism for the VNS reaction proceeds through two main steps:

Addition of the Nucleophile: The reaction is initiated by the addition of a nucleophile (Nu⁻), typically a carbanion or an amino-nucleophile, to an electron-deficient carbon atom of the nitroaromatic ring. This addition forms a negatively charged intermediate known as a σH-adduct or Meisenheimer complex. sci-hub.seacs.org For 5-nitroquinoline, this attack preferentially occurs at the C-6 (ortho) and C-8 (para) positions. sci-hub.se

β-Elimination: The formed σH-adduct then undergoes a base-induced β-elimination of a leaving group (originally attached to the nucleophile) to restore the aromatic system. This step leads to the formation of the substituted product. sci-hub.se In amination reactions using reagents like 4-amino-1,2,4-triazole (B31798) or 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), the leaving group is triazole or trimethylamine, respectively. sci-hub.seresearchgate.net

Studies on the amination of various nitroquinoline isomers using 4-amino-1,2,4-triazole have shown high regioselectivity, with the amino group predominantly introduced at the position ortho to the nitro group. However, 8-nitroquinoline (B147351) is an exception, where substitution occurs at the C-7 (para) position. sci-hub.se The reaction of 5-nitroquinoline yields a mixture of 6-amino-5-nitroquinoline and 8-amino-5-nitroquinoline. sci-hub.se

| Substrate | Product(s) | Position of Amination | Yield (%) |

|---|---|---|---|

| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | ortho | 52 |

| 5-Nitroquinoline | 6-Amino-5-nitroquinoline | ortho | 91 (total) |

| 8-Amino-5-nitroquinoline | para | ||

| 6-Nitroquinoline | 5-Amino-6-nitroquinoline | ortho | 98 |

| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | ortho | 84 |

| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | para | 65 |

In some VNS reactions, particularly with carbazole (B46965) nucleophiles, a subsequent conversion of the nitro group to a nitroso group has been observed. nih.goviosrjournals.org It is also postulated that the cation present (e.g., K⁺ from potassium tert-butoxide) can interact with the oxygen atoms of the nitro group, potentially influencing the site of nucleophilic attack. nih.govnih.goviosrjournals.org

Kinetic Studies on 5-Nitroquinolin-8-amine Transformations

While specific kinetic studies focused exclusively on the transformations of 5-nitroquinolin-8-amine are not widely reported, analysis of related systems provides insight into the factors governing reaction rates.

For VNS reactions, the rate is dependent on several factors, including the concentration of the base, the nature of the solvent, and the structure of the nucleophile and substrate. Kinetic analysis of the formation of azoxybenzene (B3421426) from nitrobenzene (B124822) reduction revealed a rate law that was second-order with respect to the methoxide (B1231860) base concentration, suggesting its involvement in multiple steps of the mechanism. nih.gov In VNS reactions, the base is consumed in both the generation of the nucleophile and the subsequent elimination step, implying a complex kinetic profile where base concentration is a critical parameter. sci-hub.se

In transition-metal-catalyzed C-H functionalization reactions, deuterium-labeling experiments can help determine the rate-limiting step. For some C-H activation processes on quinoline derivatives, the C-H bond cleavage step has been identified as not being involved in the rate-determining step, suggesting that other steps like oxidative addition or reductive elimination could be kinetically more significant. In other cases, kinetic studies have pointed to the C-H activation step as being rate-determining.

The kinetics of nucleophilic aromatic substitution (SNAr) reactions, a related class of transformations, are well-studied. The rates of these reactions are influenced by the electron-withdrawing ability of activating groups (like the nitro group), the nature of the nucleophile, and the solvent. For instance, the kinetics of the reaction of certain furanones with morpholine (B109124) followed a rate law with a second-order dependence on the amine concentration, indicating that a second molecule of the amine acts as a catalyst in the rate-limiting step. acs.org Such behavior, known as base catalysis, is common in reactions involving nucleophilic attack and proton transfers and could be relevant in transformations of 5-nitroquinolin-8-amine.

Computational Modeling of Transition States and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving quinoline derivatives. These methods provide detailed insights into the structures and energies of transition states and intermediates that are often difficult to observe experimentally.

For VNS reactions, quantum-chemical calculations have been used to study the regioselectivity of amination. Calculations of the transition state energies and heats of formation for the σ-adducts in the amination of nitroquinolines with TMHI were performed using the PM3 method. The results were in good agreement with the experimentally observed high regioselectivity for substitution at the ortho position relative to the nitro group. acs.org Such studies help explain why certain isomers are formed preferentially by comparing the stability of the various possible intermediates and the energy barriers to their formation.

DFT calculations have also been employed to rationalize reaction pathways in metal-catalyzed functionalizations. For example, in a palladium-catalyzed C-H functionalization, DFT calculations supported a mechanism involving a double C-H activation sequence. nih.gov In another study on the transition-metal-free direct arylation of nitroarenes, DFT calculations were used to support a proposed mechanistic pathway. acs.org

Furthermore, computational models are used to understand unexpected reaction outcomes. In an attempted synthesis of quindoline (B1213401) via a nitrene-mediated cyclization, the formation of an unexpected phosphazene was explained using DFT computations, which revealed the favorability of an alternative reaction pathway.

The reactive properties of related molecules like 8-hydroxy-5-nitroquinoline have been investigated using DFT to calculate parameters such as molecular orbital energies (HOMO and LUMO), molecular electrostatic potential, and local reactivity descriptors (Fukui functions). researchgate.netnih.gov These calculations help identify the most nucleophilic and electrophilic sites within a molecule, predicting its reactivity towards different reagents. researchgate.netnih.gov

Synthesis and Characterization of Novel Derivatives and Structural Analogues of 5 Nitroquinolin 8 Amine

Modifications to the Amine Functionality

The exocyclic amine group at the 8-position of 5-nitroquinoline-8-amine is a primary site for chemical derivatization, allowing for the introduction of a wide range of substituents that can significantly alter the molecule's steric and electronic properties.

N-alkylation and N-acylation reactions represent fundamental strategies for modifying the amine group. The synthesis of N-substituted 5-nitrosoquinolin-8-amines has been achieved through the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines. researchgate.net For instance, reaction with hexamethylenediamine (B150038) yields N¹,N⁶-bis(5-nitrosoquinolin-8-yl)hexane-1,6-diamine. researchgate.net These nitroso derivatives can subsequently be reduced to the corresponding 5-aminoquinolin-8-amine analogues. researchgate.net

N-acylation of 8-aminoquinolines is a common strategy to produce amide derivatives. A variety of N-(5-nitroquinolin-8-yl)amides have been synthesized, often to explore their potential as directing groups in further functionalization of the quinoline (B57606) ring. mdpi.com For example, N-(5-nitroquinolin-8-yl)benzamide and its substituted analogues have been prepared, as well as derivatives bearing aliphatic acyl groups, such as N-(5-nitroquinolin-8-yl)pivalamide. mdpi.com These reactions are typically straightforward acylations of the parent amine. A visible-light-photocatalyzed method has also been employed for the C5-H nitration of 8-aminoquinoline (B160924) amides, starting from the N-acylated 8-aminoquinoline. mdpi.com

| Compound Name | Acyl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(5-nitroquinolin-8-yl)benzamide | Benzoyl | 82 | 215–216 |

| 3,5-dimethoxy-N-(5-nitroquinolin-8-yl)benzamide | 3,5-Dimethoxybenzoyl | 78 | 200–201 |

| 3-chloro-N-(5-nitroquinolin-8-yl)benzamide | 3-Chlorobenzoyl | 74 | 234–235 |

| N-(5-nitroquinolin-8-yl)-3-(trifluoromethyl)benzamide | 3-(Trifluoromethyl)benzoyl | 75 | 181–182 |

| N-(5-nitroquinolin-8-yl)thiophene-2-carboxamide | Thiophene-2-carbonyl | 69 | 220–221 |

| N-(5-nitroquinolin-8-yl)pivalamide | Pivaloyl | 73 | 172–173 |

The amine functionality can also serve as a synthetic handle for the construction of more complex heterocyclic systems fused to the quinoline core. For example, N-substituted 5-nitrosoquinolin-8-amines, after reduction, have been used as precursors to synthesize novel imidazo[4,5-f]quinolines. researchgate.net Specifically, N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines, derived from the corresponding 5-nitroso compounds, can be heated in formic acid to yield 3-[(adamantan-1-yl)alkyl]-3H-imidazo[4,5-f]quinolines. researchgate.net This transformation demonstrates the utility of the amine group in ring-annulation reactions to build intricate molecular architectures.

Modifications to the Quinoline Ring System

Beyond the amine group, the quinoline ring itself provides multiple sites for substitution, enabling extensive structural diversification.

The introduction of substituents onto the quinoline backbone can be achieved through various synthetic methods. The vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool for the direct amination of electron-deficient nitroquinolines. nih.govmdpi.com For example, the reaction of 8-nitroquinoline (B147351) with potassium 9H-carbazol-9-ide leads to the formation of 9-(8-nitroquinolin-7-yl)-9H-carbazole. mdpi.com This reaction highlights the ability to introduce bulky substituents at positions activated by the nitro group.

Furthermore, the nitration of N-acylated 8-aminoquinolines has been explored. Using Fe(NO₃)₃·9H₂O as both a promoter and a nitro source allows for the regioselective nitration at the C5 position. acs.org Interestingly, by switching the catalyst to CuCl₂·2H₂O, a bis-nitration can be achieved, yielding 5,7-dinitro-8-aminoquinoline amides. acs.org These methods provide controlled access to poly-nitro substituted quinoline derivatives.

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of polyconjugated systems based on the 5-nitroquinoline (B147367) scaffold. Palladium-catalyzed reactions, in particular, have been extensively used to create C-C bonds. researchgate.netrsc.orgrsc.org

A one-pot, two-step sequential palladium-catalyzed process has been developed, starting from 8-bromo-5-nitroquinoline (B144396). rsc.orgrsc.org This sequence involves an initial Suzuki-Miyaura cross-coupling reaction with a heteroaryl boronic acid, followed by a direct C-H arylation of the newly introduced heteroaryl ring with an aryl bromide. rsc.orgrsc.org This strategy allows for the construction of diverse and complex polyconjugated molecular architectures in a single flask. researchgate.netscispace.com For example, 8-bromo-5-nitroquinoline can be coupled with (benzo)thiophenyl or (benzo)furanyl boron reagents, and the resulting products can be further functionalized. researchgate.netrsc.org This methodology provides a straightforward route to 8-arylated analogues of the nitroxoline (B368727) core. rsc.org

| Compound Name | Heteroaryl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-Nitro-8-(5-methylthiophen-2-yl)quinoline | 5-Methylthiophen-2-yl | - | - |

| 8-(1-Methyl-1H-pyrrol-2-yl)-5-nitroquinoline | 1-Methyl-1H-pyrrol-2-yl | 57 | 119–120 |

| 5-Nitro-8-(thiophen-3-yl)quinoline | Thiophen-3-yl | - | - |

| 5-Nitro-8-(1H-pyrrol-2-yl)quinoline | 1H-Pyrrol-2-yl | 62 | 147–148 |

| 8-(Benzofuran-2-yl)-5-nitroquinoline | Benzofuran-2-yl | 79 | 183–185 |

Structure-Property Relationships for Non-Biological Activities

The structural modifications detailed above have profound effects on the physicochemical properties of the resulting molecules, leading to potential applications in materials science. For instance, the extensive π-systems created through polyconjugation can give rise to interesting photophysical and electrochemical properties. rsc.org

Computational studies using Density Functional Theory (DFT) on related 8-hydroxy-5-nitroquinoline derivatives suggest that these compounds can exhibit significant nonlinear optical (NLO) behavior. researchgate.net The calculated values for dipole moment, polarizability, and hyperpolarizability indicate their potential for development as NLO materials. researchgate.net Natural Bond Orbital (NBO) analysis further reveals that intramolecular charge transfer contributes to the stability and electronic properties of these systems. researchgate.net

Furthermore, 5-nitro-8-hydroxyquinoline has been used as a ligand to synthesize transition metal complexes. researchgate.net Thermal gravimetric analysis (TGA) of these complexes, such as those with Zn(II), Cd(II), and Mn(II), has demonstrated good thermal stability. researchgate.net The coordination compounds also exhibit fluorescence properties, which are dependent on the central metal ion. researchgate.net These findings suggest that derivatives of 5-nitroquinolin-8-amine could similarly act as ligands for the creation of new coordination polymers and metal-organic frameworks with tunable properties.

Advanced Structural Characterization of Derivatives

The definitive structural elucidation of novel derivatives of 5-nitroquinolin-8-amine relies on a combination of advanced analytical techniques. Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, while 2D NMR and advanced mass spectrometry are indispensable for confirming connectivity and characterizing adducts in solution.

Single-crystal X-ray diffraction is a powerful method for the unambiguous determination of the three-dimensional atomic structures of crystalline compounds. rigaku.com This technique has been successfully employed to elucidate the structures of various novel derivatives of 5-nitroquinolin-8-amine, providing precise data on bond lengths, bond angles, and intermolecular interactions.

In a notable study, two new quinoline derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, were synthesized and their structures were determined using X-ray diffraction. researchgate.net Both compounds were found to crystallize in the monoclinic P 2 1 /n space group, with four independent molecules in the asymmetric unit. researchgate.net The dihedral angles between the benzene (B151609) and the planar quinoline rings were determined to be 117.7(2)° for the bromo derivative and 117.4(2)° for the chloro derivative. researchgate.net Interestingly, while no intermolecular hydrogen bonding was observed in the bromo derivative, the chloro derivative exhibited C-H···O intermolecular interactions, which connect the molecules in the crystal lattice. researchgate.net

Hirshfeld surface analysis was also performed on these derivatives to evaluate the nature and strength of intermolecular interactions. This analysis revealed that O-H interactions were the major contributors to the crystal packing for both the bromo (24.6%) and chloro (25.1%) derivatives. researchgate.net

The structures of other nitroquinoline derivatives have also been determined by single-crystal X-ray diffraction, including 4-chloro-8-nitroquinoline, 8-(tert-butyl)-2-methyl-5-nitroquinoline, and 9-(8-nitroquinolin-7-yl)-9H-carbazole. mdpi.comnih.gov These studies provide a foundational understanding of the structural landscape of this class of compounds.

Table 1: Crystallographic Data for 5-Nitroquinolin-8-yl Benzoate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| 5-nitroquinolin-8-yl-3-bromobenzoate | C₁₆H₉BrN₂O₄ | Monoclinic | P 2 1 /n | Data not available | Data not available | Data not available | Data not available | 4 |

| 5-nitroquinolin-8-yl-3-chlorobenzoate | C₁₆H₉ClN₂O₄ | Monoclinic | P 2 1 /n | Data not available | Data not available | Data not available | Data not available | 4 |

Detailed unit cell parameters were not available in the provided search results.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and advanced mass spectrometry techniques are crucial for the structural elucidation of complex molecules and adducts in solution, complementing the solid-state information from X-ray crystallography.

In one study, the structure of a stable σ-adduct formed from the reaction of 5-nitro-8-hydroxyquinoline with quinazoline (B50416) was confirmed using a suite of 2D NMR techniques. researchgate.netresearchgate.net The researchers utilized 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), and ¹H-¹⁵N HMBC spectra to definitively establish the connectivity of the atoms in the adduct. researchgate.netresearchgate.net In the ¹H NMR spectrum of the adduct, the signal for the H4' atom of the quinazoline nucleus appeared at 6.93 ppm, and the corresponding sp³-hybridized C4' atom was observed at 50.23 ppm in the ¹³C NMR spectrum. researchgate.net

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is routinely used to confirm the molecular formula of newly synthesized derivatives. For instance, the molecular formulas of various N-(5-nitroisoquinolin-8-yl)benzamide derivatives were confirmed by HRMS using the electrospray ionization (ESI) technique. mdpi.com Similarly, the structure and purity of a 5-nitro-8-hydroxyquinoline-proline hybrid were confirmed using ¹H and ¹³C NMR spectroscopy, as well as electrospray mass spectrometry (ESI-MS). nih.gov

The combination of various NMR techniques, including ¹H-¹H COSY (Correlation Spectroscopy) and HMBC, is powerful for assigning proton and carbon signals and elucidating the structure of complex derivatives. beilstein-journals.org For example, key ¹H-¹H COSY and HMBC correlations were used to determine the structures of novel sesquiterpenoid derivatives. beilstein-journals.org These techniques allow for the unambiguous assignment of atoms and their connectivity, which is essential for the characterization of novel 5-nitroquinolin-8-amine derivatives and their adducts.

Table 2: Spectroscopic Data for a 5-Nitro-8-hydroxyquinoline-Quinazoline Adduct

| Nucleus | Chemical Shift (ppm) |

|---|---|

| H4' (¹H NMR) | 6.93 |

| C4' (¹³C NMR) | 50.23 |

Applications of 5 Nitroquinolin 8 Amine and Its Derivatives in Chemical Science

Role in Catalysis and Ligand Design

The coordination chemistry of 5-nitroquinolin-8-amine and its analogs is a cornerstone of their application in catalysis. The nitrogen atom of the quinoline (B57606) ring and the exocyclic amino group provide effective coordination sites for metal ions, enabling the design of a diverse range of catalysts.

Metal Complex Formation with Transition Metals

Derivatives of 5-nitroquinolin-8-amine, particularly 8-hydroxy-5-nitroquinoline, readily form stable complexes with a variety of transition metals. These complexes exhibit diverse coordination geometries and electronic properties, which are crucial for their subsequent applications.

For instance, research has demonstrated the synthesis and characterization of several transition metal complexes with 8-hydroxy-5-nitroquinoline. Four notable complexes, [M(C9H5N2O3)2(H2O)2]·CH3OH (where M = Zn(II), Cd(II), and Mn(II)) and [Cu(C9H5N2O3)2], have been synthesized and structurally elucidated. In the former three complexes, the metal center is coordinated to two 8-hydroxy-5-nitroquinoline ligands and two water molecules, resulting in mononuclear structures that are further extended into 2D layers through hydrogen bonding. In the copper complex, the Cu2+ ion is coordinated by two nitrogen atoms and two oxygen atoms from the two 8-hydroxy-5-nitroquinoline ligands nih.gov.

Furthermore, a novel 5-nitro-8-hydroxyquinoline-proline hybrid has been developed and its complexation with essential metal ions such as Cu(II), Fe(III), Fe(II), and Zn(II) has been investigated. This study revealed the formation of both mono and bis complexes with versatile coordination modes, and in the case of Fe(II) and Fe(III), tris complexes were also observed mdpi.com. The metal binding affinity was determined to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III) at a physiological pH of 7.4.

Below is a table summarizing the formation of transition metal complexes with derivatives of 5-nitroquinolin-8-amine:

| Metal Ion | Ligand | Complex Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

| Zn(II) | 8-hydroxy-5-nitroquinoline | 1:2 | Mononuclear | nih.gov |

| Cd(II) | 8-hydroxy-5-nitroquinoline | 1:2 | Mononuclear | nih.gov |

| Mn(II) | 8-hydroxy-5-nitroquinoline | 1:2 | Mononuclear | nih.gov |

| Cu(II) | 8-hydroxy-5-nitroquinoline | 1:2 | Not specified | nih.gov |

| Cu(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | 1:1, 1:2 | Not specified | mdpi.com |

| Fe(III) | 5-nitro-8-hydroxyquinoline-proline hybrid | 1:1, 1:2, 1:3 | Not specified | mdpi.com |

| Fe(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | 1:1, 1:2, 1:3 | Not specified | mdpi.com |

| Zn(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | 1:1, 1:2 | Not specified | mdpi.com |

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of 5-nitroquinolin-8-amine derivatives to form stable metal complexes has been exploited in the field of catalysis. These complexes have shown promise in both homogeneous and heterogeneous catalytic systems.

While direct catalytic applications of 5-nitroquinolin-8-amine complexes are not extensively reported, studies on closely related derivatives highlight their potential. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and ruthenium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. These reactions are crucial for the synthesis of biologically active alkaloids. The rhodium catalysts, in particular, demonstrated high reactivity and enantioselectivity mdpi.com.

Although the enantiomeric excess values were modest in some cases, satisfactory conversions were achieved, even for sterically hindered substrates. This opens avenues for the rational design of new chiral catalysts based on the 8-aminoquinoline (B160924) framework as alternatives to well-established catalysts mdpi.com.

There is a clear potential for 5-nitroquinolin-8-amine to be utilized in a similar fashion, where the electronic properties of the nitro group could influence the catalytic activity and selectivity of the resulting metal complexes. Further research in this area is warranted to explore the full catalytic potential of 5-nitroquinolin-8-amine-based ligands.

Organocatalytic Applications

Currently, there is a notable absence of published research specifically detailing the use of 5-nitroquinolin-8-amine or its direct derivatives as organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. The structural features of 5-nitroquinolin-8-amine, including the basic amino group and the aromatic quinoline system, suggest a potential for this compound to act as a catalyst in various organic transformations. The amino group could function as a Brønsted or Lewis base, while the quinoline moiety could participate in hydrogen bonding or π-π stacking interactions to activate substrates. The development of 5-nitroquinolin-8-amine-based organocatalysts remains an unexplored yet potentially fruitful area of research.

Contributions to Materials Science

The unique electronic and photophysical properties of the 5-nitroquinolin-8-amine scaffold make it an attractive component for the development of advanced materials with applications in optoelectronics and sensing.

Development of Optoelectronic Materials

Quinoline derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of a nitro group at the 5-position and an amino group at the 8-position can significantly modulate the electronic properties of the quinoline ring, influencing its performance in such devices.

While direct applications of 5-nitroquinolin-8-amine in optoelectronic materials are not widely documented, research on related compounds provides strong evidence for its potential. For instance, a study on the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides provides a synthetic route to 5-nitro-8-aminoquinoline derivatives mdpi.com. These derivatives are valuable precursors for more complex molecules with potential applications in materials science.

The following table presents a selection of synthesized N-(5-nitroquinolin-8-yl)benzamide derivatives, which could be further modified for optoelectronic applications:

| Compound | Yield (%) | Melting Point (°C) |

| N-(5-nitroquinolin-8-yl)benzamide | 82 | 215-216 |

| 3,5-dimethoxy-N-(5-nitroquinolin-8-yl)benzamide | 78 | 200-201 |

| 3-chloro-N-(5-nitroquinolin-8-yl)benzamide | 74 | 234-235 |

| N-(5-nitroquinolin-8-yl)-3-(trifluoromethyl)benzamide | 75 | 181-182 |

| N-(2-methyl-5-nitroquinolin-8-yl)-3-(trifluoromethyl)benzamide | 56 | 191-192 |

| 3-chloro-N-(2-methyl-5-nitroquinolin-8-yl)benzamide | 67 | 215-216 |

| N-(5-nitroquinolin-8-yl)thiophene-2-carboxamide | 69 | 220-221 |

| N-(5-nitroquinolin-8-yl)pivalamide | 73 | 172-173 |

These compounds demonstrate the versatility of the 5-nitroquinolin-8-amine scaffold for further functionalization, paving the way for the design of novel materials with tailored optoelectronic properties.

Chemo-Responsive Materials and Sensor Development (Non-Biological)

The ability of the 8-aminoquinoline moiety to chelate metal ions and the potential for the nitro group to engage in specific interactions make 5-nitroquinolin-8-amine and its derivatives promising candidates for the development of chemo-responsive materials and non-biological sensors.

While specific research on 5-nitroquinolin-8-amine in this area is limited, studies on related 8-aminoquinoline derivatives have demonstrated their utility as fluorescent probes. For example, various 8-amidoquinoline derivatives have been shown to be effective fluorescent sensors for the determination of zinc ions mdpi.com. The introduction of different carboxamide groups into the 8-aminoquinoline molecule can enhance water solubility and cell membrane permeability, improving their sensing capabilities.

The core structure of 5-nitroquinolin-8-amine, with its inherent coordination sites and the electron-withdrawing nitro group, suggests that it could be functionalized to create selective and sensitive sensors for various analytes. The development of polymers or materials incorporating the 5-nitroquinolin-8-amine unit could lead to novel chemo-responsive systems that exhibit changes in their optical or electronic properties upon interaction with specific chemical species. This remains an area with significant potential for future exploration.

Polymer Chemistry Applications

The bifunctional nature of 5-Nitroquinolin-8-amine, possessing both a primary amine and a nitro group, presents significant potential for its application as a monomer in the synthesis of advanced polymers. The aromatic quinoline core is inherently rigid, and its incorporation into a polymer backbone can lead to materials with enhanced thermal stability and specific optoelectronic properties.

The primary amine group (–NH₂) on the 5-Nitroquinolin-8-amine molecule is a versatile functional group for polymerization. It can readily participate in polycondensation reactions with monomers containing carboxylic acid, acid chloride, or anhydride (B1165640) functionalities to form polyamides. Furthermore, reaction with diisocyanates would yield polyureas. These polymers are often characterized by their high strength, thermal resistance, and chemical stability.

The nitro group (–NO₂) also offers a route to polymer synthesis and modification. It can be chemically reduced to an amine group, which can then undergo polymerization as described above. This two-step process allows for the synthesis of polymers with a different substitution pattern than what would be achieved by direct polymerization of 5-Nitroquinolin-8-amine. Additionally, the presence of the nitro group can be exploited in post-polymerization modification reactions, allowing for the tuning of the final polymer's properties.

A notable application of related quinoline derivatives is in the synthesis of polyimides. For instance, novel soluble polyimides with high thermal stability have been prepared from diamines derived from 8-hydroxy-5-nitroquinoline. This suggests a strong precedent for the use of 5-Nitroquinolin-8-amine in the creation of high-performance polymers, where the quinoline moiety contributes to the desirable thermal and mechanical properties of the resulting material. The inherent rigidity of the quinoline structure is a key factor in imparting high glass transition temperatures and thermal stability to the polymer chains.

| Polymer Type | Potential Monomer from 5-Nitroquinolin-8-amine | Key Polymer Characteristics |

| Polyamide | 5-Nitroquinolin-8-amine | High thermal stability, chemical resistance, mechanical strength |

| Polyurea | 5-Nitroquinolin-8-amine | Good elasticity, abrasion resistance |

| Polyimide | Diamino derivative of 5-Nitroquinolin-8-amine | Excellent thermal stability, good dielectric properties |

Advanced Analytical Reagents (Non-Biological)

Chelation Chemistry for Metal Ion Detection in Environmental or Industrial Contexts

The quinoline scaffold, particularly with coordinating groups in proximity to the ring nitrogen, is well-established in the field of metal ion chelation. The parent compound, 8-hydroxyquinoline (B1678124), is a renowned chelating agent used in analytical chemistry for the detection and separation of a wide array of metal ions. 5-Nitroquinolin-8-amine, possessing a primary amine at the 8-position and a nitrogen atom in the quinoline ring, is structurally analogous and therefore poised to act as a bidentate or even polydentate ligand for various metal ions.

The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group can form a stable five-membered chelate ring with a metal ion. The presence of the electron-withdrawing nitro group at the 5-position can modulate the electron density of the quinoline ring system, which in turn can influence the binding affinity and selectivity towards different metal ions. This electronic tuning can be a valuable feature in the design of selective metal ion sensors.

Derivatives of 8-hydroxyquinoline have been extensively developed as fluorescent chemosensors for the detection of metal ions. The complexation with a metal ion often leads to a significant change in the fluorescence properties of the molecule, providing a sensitive and easily detectable signal. Research on a 5-nitro-8-hydroxyquinoline-proline hybrid has demonstrated its strong metal-binding capabilities with essential metal ions such as Cu(II), Fe(III), Fe(II), and Zn(II). The study revealed a pH-dependent metal binding affinity, highlighting the potential for developing sensors that can operate under specific environmental or industrial conditions.

The application of 5-Nitroquinolin-8-amine and its derivatives in this context could involve their immobilization on solid supports, such as polymers or nanoparticles, to create robust and reusable sensors for continuous monitoring of metal ion concentrations in water streams or industrial effluents.

| Metal Ion | Potential Coordination Sites on 5-Nitroquinolin-8-amine | Potential Detection Method |

| Cu(II) | Quinoline nitrogen, 8-amino nitrogen | Fluorometry, Colorimetry |

| Fe(III) | Quinoline nitrogen, 8-amino nitrogen | Fluorometry, Voltammetry |

| Zn(II) | Quinoline nitrogen, 8-amino nitrogen | Fluorometry |

| Pb(II) | Quinoline nitrogen, 8-amino nitrogen | Electrochemical Sensing |

pH-Responsive Systems for Chemical Sensing

The presence of the basic amino group makes 5-Nitroquinolin-8-amine and polymers derived from it inherently pH-sensitive. The primary amine group can be protonated under acidic conditions and deprotonated under basic conditions. This reversible protonation/deprotonation behavior can lead to significant changes in the physical and chemical properties of the molecule or a polymer system incorporating it.

Polymers containing ionizable groups, such as amines, are a major class of pH-responsive polymers. The change in the protonation state of the amine groups can alter the polymer's solubility, conformation, and swelling behavior in aqueous media. For instance, a polymer incorporating 5-Nitroquinolin-8-amine would be expected to be more soluble in acidic solutions due to the protonation of the amino groups, leading to electrostatic repulsion between the polymer chains.

This pH-responsiveness can be harnessed for the development of chemical sensors. For example, a hydrogel made from a polymer containing 5-Nitroquinolin-8-amine could exhibit pH-dependent swelling. This change in volume could be coupled to a signaling mechanism, such as a change in color or fluorescence, to indicate a change in the pH of the surrounding environment.

Furthermore, the electronic properties of the quinoline ring system are sensitive to the protonation state of the amino group. This can lead to changes in the absorption and emission spectra of the molecule, making it a potential candidate for a pH-sensitive fluorescent probe. A study on a pH-sensitive lignin-based polymer incorporating 8-hydroxyquinoline demonstrated that the release of the active molecule was significantly higher under alkaline conditions compared to acidic conditions, showcasing the potential of quinoline derivatives in creating pH-responsive materials.

| System Type | pH-Responsive Moiety | Principle of Operation |

| pH-sensitive polymer | 8-amino group | Protonation/deprotonation alters solubility and conformation. |

| Fluorescent pH probe | 5-Nitroquinolin-8-amine | Changes in fluorescence intensity or wavelength upon protonation. |

| pH-responsive hydrogel | Polymer with 5-Nitroquinolin-8-amine | Swelling/deswelling behavior with pH changes. |

Future Research Directions and Unresolved Challenges

Exploration of Novel and Efficient Synthetic Routes

Future research must pivot towards developing more elegant and efficient synthetic strategies. Key areas of exploration include:

Directed C-H Functionalization: Modern synthetic chemistry has seen a surge in methods for the direct and selective activation of carbon-hydrogen bonds. Research into palladium or copper-catalyzed C-H amination and nitration could provide a direct route to the desired product from a simpler quinoline (B57606) precursor, bypassing multiple steps. mdpi.com For instance, methods developed for the regioselective nitration of 8-aminoquinoline (B160924) amides using promoters like iron(III) nitrate (B79036) could be adapted. acs.orgnih.gov

Catalytic and Green Methodologies: There is a significant push to replace classical synthetic methods with more environmentally benign alternatives. nih.govacs.org The use of nanocatalysts, solid acid catalysts, or photocatalysis could offer milder reaction conditions, improved yields, and easier catalyst recovery. nih.govacs.orgmdpi.com Investigating domino reactions, where a nitro group is reduced in situ followed by a cyclization like the Friedländer synthesis, could streamline the process from simpler starting materials. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance safety, particularly for nitration reactions, and facilitate scalability. Future work should explore the translation of promising batch syntheses into continuous flow processes.

Overcoming the current synthetic limitations is the gateway to unlocking the full potential of 5-Nitroquinolin-8-amine for broader scientific investigation.

Advancements in Computational Predictions for New Properties

Before embarking on complex and resource-intensive synthetic campaigns, computational chemistry offers a powerful toolkit to predict the properties and potential applications of 5-Nitroquinolin-8-amine. While specific computational studies on this exact molecule are scarce, the methodologies are well-established for related quinoline derivatives.

Future computational research should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure. This can predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its potential in electronic materials. DFT can also predict spectroscopic properties (NMR, IR, UV-Vis), which would be invaluable for characterizing the compound once synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the molecule's behavior in different environments, such as its interaction with solvents or its conformational flexibility. This is particularly relevant for predicting its solubility and stability.

Predictive Modeling for Material Science: Computational screening can be used to forecast properties relevant to materials science. For example, calculations of polarizability and hyperpolarizability could suggest potential for non-linear optical (NLO) applications. The strategic placement of donor (amine) and acceptor (nitro) groups on the quinoline scaffold is a classic design principle for NLO materials.

A systematic in silico investigation would not only predict novel properties but also guide synthetic efforts toward derivatives with optimized characteristics for specific applications.

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), Spectroscopic signatures (NMR, IR), Electron density distribution, Reactivity indices. |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra, Excited state properties, Potential for photocatalytic or OLED applications. |

| Molecular Dynamics (MD) | Solvation behavior, Conformational analysis, Interactions with surfaces or polymers. |

| Non-linear Optical (NLO) Calculations | First and second-order hyperpolarizability, Potential as a component in advanced optical materials. |

Untapped Non-Biological Applications in Emerging Technologies

While many quinoline derivatives are explored for their biological activity, the unique electronic profile of 5-Nitroquinolin-8-amine makes it a compelling candidate for non-biological applications in materials science and emerging technologies. The combination of an electron-donating group (-NH2) and an electron-withdrawing group (-NO2) creates an intramolecular charge-transfer character, which is highly desirable in several advanced materials.

Promising, yet untapped, areas for investigation include:

Organic Electronics: 8-Hydroxyquinoline (B1678124) derivatives are famously used as electron transport and emissive materials in Organic Light Emitting Diodes (OLEDs). The specific electronic properties of 5-Nitroquinolin-8-amine could be harnessed to develop new generations of organic semiconductors, either as host materials, dopants, or charge-transport layers with tailored energy levels.

Chemosensors: The amino group at the 8-position can act as a chelating site for metal ions. The electronic properties of the quinoline ring are sensitive to this binding. Future research could explore its use as a fluorescent or colorimetric sensor. Upon binding a target analyte (e.g., a specific metal ion), a change in the fluorescence or color could be observed, a principle used in many quinoline-based sensors.

Non-Linear Optical (NLO) Materials: As suggested by computational studies, the donor-acceptor structure of 5-Nitroquinolin-8-amine is a strong indicator of potential NLO properties. Materials with high NLO activity are critical for technologies like optical switching and frequency conversion in telecommunications and photonics.

Sustainability and Scalability Considerations for Research-Scale Synthesis

As research into 5-Nitroquinolin-8-amine progresses, it is imperative to consider the sustainability and scalability of its synthesis from the outset. Traditional synthetic routes for functionalized aromatics often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, which are not sustainable or easily scalable.

Future research must address these challenges by focusing on:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. This involves favoring catalytic reactions over those that use stoichiometric reagents, which generate significant waste.